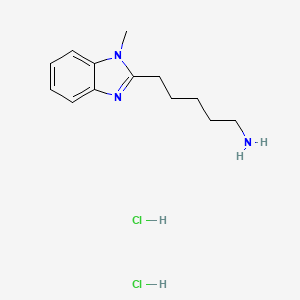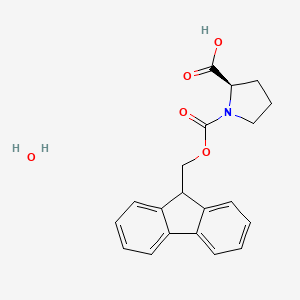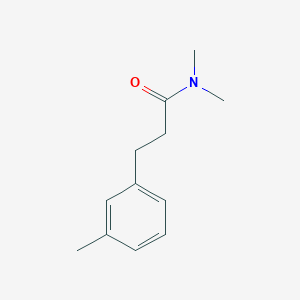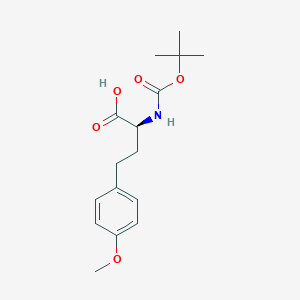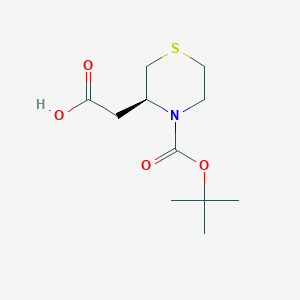
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline (BHAI) is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. BHAI has been studied for its ability to regulate various biological processes, including gene expression, cell signaling, and protein folding. BHAI has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
科学研究应用
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has been used in a variety of scientific research applications. It has been used to study gene expression, cell signaling, and protein folding. 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has also been used to study the effects of drugs on the body, and to develop new drugs and treatments for various diseases. It has been used to study the effects of radiation on cells, and to develop new methods of radiation therapy. 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has also been used to study the effects of aging on cells, and to develop new treatments for age-related diseases.
作用机制
The mechanism of action of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is still not fully understood. However, it is thought to act on the cell surface by binding to and activating certain receptors. It has been shown to bind to and activate the G-protein coupled receptors, which are involved in the regulation of cell signaling pathways. It is also thought to interact with other proteins, such as transcription factors and enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate gene expression, cell signaling, and protein folding. It has also been shown to have anti-inflammatory and anti-cancer effects. It has been shown to have an effect on the immune system, and to have an effect on the metabolism of carbohydrates, proteins, and lipids.
实验室实验的优点和局限性
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of different experiments. It is also relatively stable in aqueous solution, and it has a wide range of biological effects. However, there are some limitations to using 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline in lab experiments. It is not soluble in organic solvents, and it can be toxic at high concentrations.
未来方向
There are a number of potential future directions for 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline research. Further research could be done to better understand its mechanism of action, and to develop new and improved synthetic methods. Research could also be done to further explore its effects on gene expression, cell signaling, and protein folding. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, research could be done to explore its potential uses in drug development and radiation therapy.
合成方法
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can be synthesized by a variety of methods, including condensation reactions, ring-closing metathesis, and the acylation of hydrazines. The most common method used to synthesize 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is the condensation reaction of indole-3-acetic acid and 5-bromo-2-oxoindoline. This reaction is carried out in aqueous solution and yields 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline in high yields.
属性
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c19-11-5-6-15-13(8-11)17(18(25)21-15)23-22-16(24)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,20-21,25H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZJQOBTFWEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

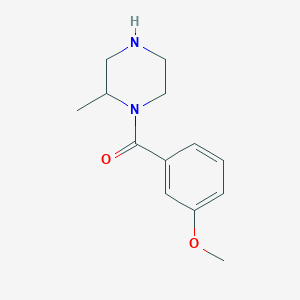

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
